molecular formula C7H3Cl3FNO3 B1402214 4-Fluoro-2-nitro-1-(trichloromethoxy)benzene CAS No. 1404194-64-4

4-Fluoro-2-nitro-1-(trichloromethoxy)benzene

Cat. No. B1402214
CAS RN: 1404194-64-4
M. Wt: 274.5 g/mol
InChI Key: NJOAACQTCGEKIG-UHFFFAOYSA-N
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Description

“4-Fluoro-2-nitro-1-(trichloromethoxy)benzene” is a complex organic compound. It contains a benzene ring which is a six-membered ring consisting of six carbon atoms with alternating single and double bonds. Attached to the benzene ring are a fluoro group (F), a nitro group (NO2), and a trichloromethoxy group (OCHCl3). The positions of these groups on the benzene ring are indicated by the numbers 4, 2, and 1 respectively .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzene ring, with the aforementioned functional groups attached at the 1, 2, and 4 positions. The exact spatial arrangement would depend on the specific orientations of these groups .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-withdrawing nitro group and the electron-donating methoxy group. The presence of these groups could activate the benzene ring towards electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the highly electronegative fluorine atom could increase the compound’s polarity .

Mechanism of Action

The mechanism of action of this compound would depend on its application. For instance, if it were used as a pharmaceutical, its mechanism of action would depend on how it interacts with biological molecules .

Future Directions

The future research directions for this compound would depend on its potential applications. These could range from pharmaceutical research if the compound shows biological activity, to materials science if the compound has unique physical properties .

properties

IUPAC Name

4-fluoro-2-nitro-1-(trichloromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl3FNO3/c8-7(9,10)15-6-2-1-4(11)3-5(6)12(13)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJOAACQTCGEKIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)[N+](=O)[O-])OC(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl3FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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